molecular formula C17H20N4O3S B2974995 1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea CAS No. 897621-64-6

1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea

Cat. No. B2974995
CAS RN: 897621-64-6
M. Wt: 360.43
InChI Key: MARXQMRCHHEVPY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea is a synthetic compound that belongs to the class of thiazole urea derivatives. It has been extensively studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on thiazoles and their derivatives, such as 1-(2-Methoxyphenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)urea, has shown significant antimicrobial activities. For example, a study by Wardkhan et al. (2008) on the synthesis of thiazoles and their fused derivatives revealed their potential in combating microbial infections. These compounds were tested against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as against fungal infections caused by Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showing promising antimicrobial properties (Wardkhan et al., 2008).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-14-7-3-2-6-13(14)19-16(23)20-17-18-12(11-25-17)10-15(22)21-8-4-5-9-21/h2-3,6-7,11H,4-5,8-10H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARXQMRCHHEVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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